molecular formula C4H4Br2 B13503323 1,4-Dibromobut-1-yne

1,4-Dibromobut-1-yne

Cat. No.: B13503323
M. Wt: 211.88 g/mol
InChI Key: YXNWTVSQTHQWJG-UHFFFAOYSA-N
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Description

1,4-Dibromobut-1-yne is an organic compound with the molecular formula C₄H₄Br₂ It is a halogenated alkyne, characterized by the presence of two bromine atoms attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromobut-1-yne can be synthesized through the bromination of 2-butyne-1,4-diol. The process involves the following steps :

    Starting Materials: 2-butyne-1,4-diol, bromine, triphenylphosphine, and dry acetonitrile.

Industrial Production Methods

Chemical Reactions Analysis

1,4-Dibromobut-1-yne undergoes various chemical reactions, including:

Substitution Reactions

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted butynes.

Addition Reactions

    Hydrogenation: The triple bond in this compound can be hydrogenated to form 1,4-dibromobutane.

    Halogenation: Further halogenation can occur, leading to the formation of polyhalogenated compounds.

Oxidation and Reduction

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

Scientific Research Applications

1,4-Dibromobut-1-yne has several applications in scientific research:

Chemistry

    Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.

Biology and Medicine

    Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions.

    Drug Development: It serves as a building block in the synthesis of potential pharmaceutical compounds.

Industry

    Polymer Chemistry: It is used in the synthesis of polymers with specific properties.

    Material Science: The compound is employed in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1,4-dibromobut-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The triple bond in the alkyne provides a site for various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butyne: Similar in structure but with different reactivity due to the position of the bromine atoms.

    1,4-Dibromobutane: Lacks the triple bond, leading to different chemical properties and reactivity.

    1,4-Diiodobut-2-yne: Similar structure but with iodine atoms instead of bromine, resulting in different reactivity and applications.

Uniqueness

1,4-Dibromobut-1-yne is unique due to its combination of a triple bond and two bromine atoms, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H4Br2

Molecular Weight

211.88 g/mol

IUPAC Name

1,4-dibromobut-1-yne

InChI

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2

InChI Key

YXNWTVSQTHQWJG-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C#CBr

Origin of Product

United States

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